2,4-Difluorobenzyl methyl sulfide
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Overview
Description
2,4-Difluorobenzyl methyl sulfide is an organic compound that belongs to the class of aromatic sulfides It consists of a benzene ring substituted with two fluorine atoms at the 2 and 4 positions and a methyl sulfide group attached to the benzyl position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluorobenzyl methyl sulfide can be achieved through several methods. One common approach involves the reaction of 2,4-difluorobenzyl chloride with sodium methyl sulfide. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
2,4-Difluorobenzyl chloride+Sodium methyl sulfide→2,4-Difluorobenzyl methyl sulfide+Sodium chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluorobenzyl methyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: 2,4-Difluorobenzyl methyl sulfoxide, 2,4-Difluorobenzyl methyl sulfone.
Substitution: Products depend on the nucleophile used, such as 2,4-dimethoxybenzyl methyl sulfide when using sodium methoxide.
Scientific Research Applications
2,4-Difluorobenzyl methyl sulfide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions with sulfide-containing compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Difluorobenzyl methyl sulfide depends on its specific application. In biological systems, it may interact with enzymes or proteins through its sulfide group, potentially inhibiting or modifying their activity. The fluorine atoms can also influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzyl chloride: Similar structure but with a chloride group instead of a methyl sulfide group.
2,4-Difluorotoluene: Similar structure but with a methyl group instead of a methyl sulfide group.
Benzyl methyl sulfide: Similar structure but without the fluorine atoms.
Uniqueness
2,4-Difluorobenzyl methyl sulfide is unique due to the presence of both fluorine atoms and a methyl sulfide group. The fluorine atoms can enhance the compound’s stability and reactivity, while the methyl sulfide group can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2,4-difluoro-1-(methylsulfanylmethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2S/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBGNMJFSGOWSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=C(C=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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